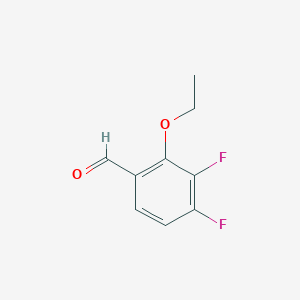

2-Ethoxy-3,4-difluorobenzaldehyde

Description

2-Ethoxy-3,4-difluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with an ethoxy group (-OCH₂CH₃) at position 2 and fluorine atoms at positions 3 and 4. Its molecular formula is C₉H₈F₂O₂ (molecular weight: 186.15 g/mol). The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (fluorine) substituents, which influence its electronic properties, solubility, and reactivity. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceutical intermediates due to its versatile aldehyde functionality and regioselective substitution pattern.

Propriétés

IUPAC Name |

2-ethoxy-3,4-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFXDRQKNLPPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethoxy-3,4-difluorobenzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with ethyl alcohol under specific conditions. One common method includes the use of a Grignard reagent, where 3,4-difluorobromobenzene undergoes a Grignard exchange reaction with tetrahydrofuran to form the intermediate product. This intermediate is then reacted with ethyl alcohol to yield 2-Ethoxy-3,4-difluorobenzaldehyde .

Industrial Production Methods

Industrial production methods for 2-Ethoxy-3,4-difluorobenzaldehyde often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of dipolar aprotic solvents and catalysts such as ethylene glycol dialkyl ether can enhance the reaction rates and product purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-3,4-difluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy or difluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-ethoxy-3,4-difluorobenzoic acid, while reduction can produce 2-ethoxy-3,4-difluorobenzyl alcohol .

Applications De Recherche Scientifique

2-Ethoxy-3,4-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 2-Ethoxy-3,4-difluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The following table compares 2-Ethoxy-3,4-difluorobenzaldehyde with three structurally related benzaldehyde derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 2-Ethoxy-3,4-difluorobenzaldehyde | C₉H₈F₂O₂ | 186.15 | Ethoxy (2), F (3,4) | Aldehyde (-CHO) |

| 5-Bromo-2,4-difluorobenzaldehyde | C₇H₃BrF₂O | 237.00 | Br (5), F (2,4) | Aldehyde (-CHO) |

| 2-Chloro-3,4-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | Cl (2), F (3,4) | Aldehyde (-CHO) |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | F (3,5) | Carboxylic acid (-COOH) |

Key Observations :

- Substituent Effects :

- Electron-Donating vs. Withdrawing : The ethoxy group in 2-Ethoxy-3,4-difluorobenzaldehyde donates electrons via resonance, while fluorine and chlorine atoms withdraw electrons inductively. Bromine, being less electronegative than fluorine, exerts a weaker electron-withdrawing effect.

- Reactivity : The aldehyde group in 2-Ethoxy-3,4-difluorobenzaldehyde is less electrophilic compared to halogenated analogs (e.g., 2-Chloro-3,4-difluorobenzaldehyde) due to the ethoxy group’s electron-donating nature. This impacts its reactivity in nucleophilic addition reactions .

Market and Production Insights

- Production Methods :

- 2-Ethoxy-3,4-difluorobenzaldehyde is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, requiring precise control of reaction conditions to avoid over-alkylation.

- Halogenated analogs (e.g., 5-Bromo-2,4-difluorobenzaldehyde) are produced via halogenation using Br₂ or Cl₂ in the presence of Lewis acids .

- Market Trends :

- The global market for halogenated benzaldehydes (e.g., 5-Bromo-2,4-difluorobenzaldehyde) is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand in electronic materials and specialty chemicals .

- Ethoxy-substituted derivatives are niche products with applications in high-value pharmaceuticals.

Research and Development Challenges

- Regioselectivity : Introducing multiple substituents (e.g., ethoxy and fluorine) on the benzene ring requires careful optimization to avoid byproducts.

- Stability : Fluorinated benzaldehydes are susceptible to hydrolysis under acidic or basic conditions, necessitating stabilized formulations for industrial use.

- Environmental Impact : Halogenated derivatives (e.g., bromine- or chlorine-containing compounds) face regulatory scrutiny due to persistence in ecosystems .

Activité Biologique

2-Ethoxy-3,4-difluorobenzaldehyde is an organic compound notable for its unique structural features, including an ethoxy group and two fluorine atoms attached to a benzaldehyde core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biomolecules.

- Molecular Formula: C10H10F2O2

- Molecular Weight: 186.16 g/mol

- Functional Groups: Ethoxy, difluoro, aldehyde

The presence of electron-withdrawing fluorine atoms enhances the compound's reactivity, influencing its biological interactions and potential applications in drug development.

The biological activity of 2-Ethoxy-3,4-difluorobenzaldehyde is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present allow it to participate in various biochemical reactions, potentially modulating enzyme activity and influencing metabolic pathways .

Anticancer Potential

Research has indicated that compounds similar to 2-Ethoxy-3,4-difluorobenzaldehyde may exhibit anticancer properties by targeting microtubule dynamics. For instance, studies have shown that certain benzaldehyde derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Table 1: Summary of Anticancer Studies

Neuroprotective Effects

Preliminary studies suggest that 2-Ethoxy-3,4-difluorobenzaldehyde may possess neuroprotective effects. Compounds with similar structures have been investigated for their ability to inhibit beta-secretase (BACE) activity, which is crucial in the pathology of Alzheimer’s disease. By inhibiting BACE, these compounds may reduce the production of amyloid-beta plaques associated with neurodegeneration .

Case Study Example:

A recent study indicated that derivatives of benzaldehyde could effectively inhibit BACE activity in vitro, suggesting a potential mechanism for neuroprotection. The study highlighted the importance of fluorine substituents in enhancing binding affinity to the target enzyme .

Synthesis and Applications

The synthesis of 2-Ethoxy-3,4-difluorobenzaldehyde typically involves multi-step organic reactions that incorporate ethoxy and difluoro groups into the benzaldehyde framework. Its applications extend beyond basic research into medicinal chemistry where it may serve as a precursor for developing novel therapeutic agents.

Table 2: Synthesis Overview

| Step | Reaction Type | Reagents Used | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | Ethyl bromide + difluorobenzene | Ethoxy-substituted intermediate |

| 2 | Aldol condensation | Aldehyde + base catalyst | 2-Ethoxy-3,4-difluorobenzaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.